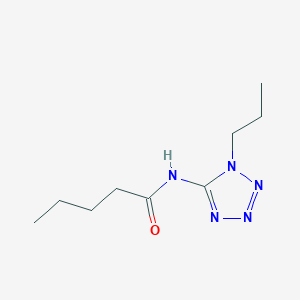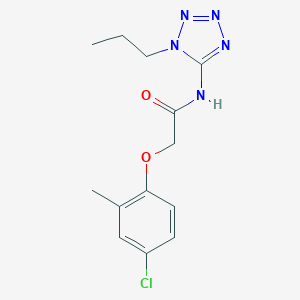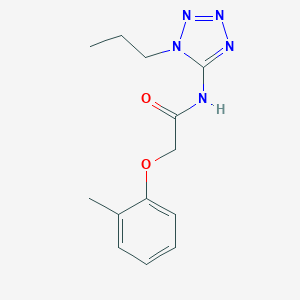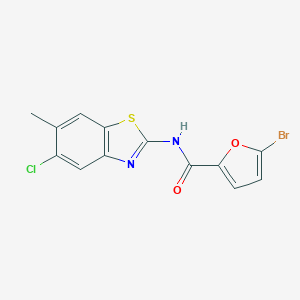![molecular formula C22H22N2O2 B283748 N-[4-(4-morpholinylmethyl)phenyl]-1-naphthamide](/img/structure/B283748.png)
N-[4-(4-morpholinylmethyl)phenyl]-1-naphthamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(4-morpholinylmethyl)phenyl]-1-naphthamide, also known as MNA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MNA is a small molecule that has been synthesized and extensively studied for its biological and pharmacological activities.
Wirkmechanismus
The mechanism of action of N-[4-(4-morpholinylmethyl)phenyl]-1-naphthamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-[4-(4-morpholinylmethyl)phenyl]-1-naphthamide has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell survival. N-[4-(4-morpholinylmethyl)phenyl]-1-naphthamide has also been shown to inhibit the activity of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, N-[4-(4-morpholinylmethyl)phenyl]-1-naphthamide has been shown to modulate various signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and the nuclear factor-kappa B (NF-κB) pathway.
Biochemical and Physiological Effects
N-[4-(4-morpholinylmethyl)phenyl]-1-naphthamide has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective effects. N-[4-(4-morpholinylmethyl)phenyl]-1-naphthamide has been shown to inhibit the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and to reduce oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). Additionally, N-[4-(4-morpholinylmethyl)phenyl]-1-naphthamide has been shown to protect against neuronal damage and cell death in various models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-(4-morpholinylmethyl)phenyl]-1-naphthamide has several advantages for lab experiments, including its small size, high purity, and ease of synthesis. N-[4-(4-morpholinylmethyl)phenyl]-1-naphthamide is also stable under various conditions, which makes it suitable for use in various assays and experiments. However, N-[4-(4-morpholinylmethyl)phenyl]-1-naphthamide has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the research on N-[4-(4-morpholinylmethyl)phenyl]-1-naphthamide. One direction is to further investigate the mechanism of action of N-[4-(4-morpholinylmethyl)phenyl]-1-naphthamide and its potential targets in various diseases. Another direction is to study the pharmacokinetics and pharmacodynamics of N-[4-(4-morpholinylmethyl)phenyl]-1-naphthamide in vivo, including its absorption, distribution, metabolism, and excretion. Additionally, the development of novel N-[4-(4-morpholinylmethyl)phenyl]-1-naphthamide derivatives with improved properties and efficacy is also an area of future research. Finally, the potential use of N-[4-(4-morpholinylmethyl)phenyl]-1-naphthamide as a diagnostic or therapeutic agent in various diseases should be explored further.
Conclusion
In conclusion, N-[4-(4-morpholinylmethyl)phenyl]-1-naphthamide is a small molecule that has gained significant attention in scientific research due to its potential applications in various fields. N-[4-(4-morpholinylmethyl)phenyl]-1-naphthamide has been synthesized and extensively studied for its biological and pharmacological activities. N-[4-(4-morpholinylmethyl)phenyl]-1-naphthamide has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective effects. Moreover, N-[4-(4-morpholinylmethyl)phenyl]-1-naphthamide has several advantages for lab experiments, including its small size, high purity, and ease of synthesis. The future directions for the research on N-[4-(4-morpholinylmethyl)phenyl]-1-naphthamide include further investigation of its mechanism of action, pharmacokinetics, and pharmacodynamics, as well as the development of novel N-[4-(4-morpholinylmethyl)phenyl]-1-naphthamide derivatives with improved properties and efficacy.
Synthesemethoden
The synthesis of N-[4-(4-morpholinylmethyl)phenyl]-1-naphthamide involves the reaction of 4-(4-morpholinylmethyl)aniline with 1-naphthoyl chloride in the presence of a base. The reaction yields N-[4-(4-morpholinylmethyl)phenyl]-1-naphthamide as a white solid, which can be purified by recrystallization. The purity and yield of N-[4-(4-morpholinylmethyl)phenyl]-1-naphthamide can be determined by various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry (MS).
Wissenschaftliche Forschungsanwendungen
N-[4-(4-morpholinylmethyl)phenyl]-1-naphthamide has been studied for its potential applications in various fields such as cancer research, neuroscience, and drug discovery. In cancer research, N-[4-(4-morpholinylmethyl)phenyl]-1-naphthamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-[4-(4-morpholinylmethyl)phenyl]-1-naphthamide has also been studied for its potential as a neuroprotective agent, as it has been shown to protect against oxidative stress and inflammation in the brain. Furthermore, N-[4-(4-morpholinylmethyl)phenyl]-1-naphthamide has been investigated as a potential drug candidate for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Eigenschaften
Molekularformel |
C22H22N2O2 |
|---|---|
Molekulargewicht |
346.4 g/mol |
IUPAC-Name |
N-[4-(morpholin-4-ylmethyl)phenyl]naphthalene-1-carboxamide |
InChI |
InChI=1S/C22H22N2O2/c25-22(21-7-3-5-18-4-1-2-6-20(18)21)23-19-10-8-17(9-11-19)16-24-12-14-26-15-13-24/h1-11H,12-16H2,(H,23,25) |
InChI-Schlüssel |
SPUJLFQDPYTEGW-UHFFFAOYSA-N |
SMILES |
C1COCCN1CC2=CC=C(C=C2)NC(=O)C3=CC=CC4=CC=CC=C43 |
Kanonische SMILES |
C1COCCN1CC2=CC=C(C=C2)NC(=O)C3=CC=CC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(4-butylphenyl)-6-methyl-2H-benzotriazol-5-yl]-5-(3-chlorophenyl)furan-2-carboxamide](/img/structure/B283668.png)
![N-[2-(4-butylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B283670.png)
![2-(4-bromophenoxy)-N-[2-(4-butylphenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide](/img/structure/B283671.png)
![N-{[2-(4-butylphenyl)-6-methyl-2H-benzotriazol-5-yl]carbamothioyl}-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B283673.png)
![N-{[2-(4-butylphenyl)-6-methyl-2H-benzotriazol-5-yl]carbamothioyl}-2,4-dichlorobenzamide](/img/structure/B283674.png)
![N-{[2-(4-butylphenyl)-6-methyl-2H-benzotriazol-5-yl]carbamothioyl}-3-methoxybenzamide](/img/structure/B283676.png)





![2-({4-[(2-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)ethanol](/img/structure/B283687.png)
![2-[4-(2,4-Dichlorobenzyloxy)-3-chloro-5-methoxybenzylamino]ethanol](/img/structure/B283692.png)
![2-({3-Chloro-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzyl}amino)ethanol](/img/structure/B283693.png)